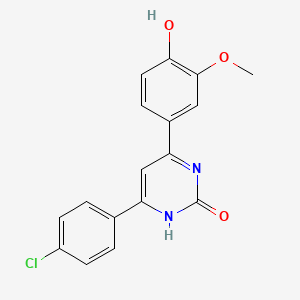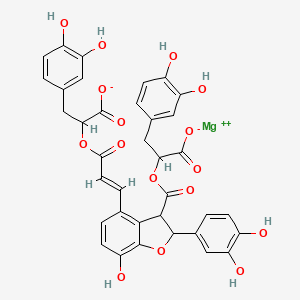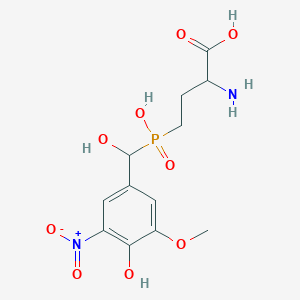
LSP-1-2111
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LSP-1-2111 is a compound known for its role as a metabotropic glutamate receptor subtype 4 agonist. This compound has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It is recognized for its ability to penetrate the brain and modulate glutamatergic neurotransmission, which is crucial for various neurological functions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LSP-1-2111 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
化学反应分析
Types of Reactions
LSP-1-2111 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
LSP-1-2111 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the pharmacology of metabotropic glutamate receptors.
Biology: The compound is employed in research to understand the role of glutamatergic neurotransmission in various biological processes.
Medicine: this compound has potential therapeutic applications in treating neurological disorders such as anxiety, schizophrenia, and depression.
Industry: It is used in the development of new drugs targeting metabotropic glutamate receptors.
作用机制
LSP-1-2111 exerts its effects by acting as an agonist at metabotropic glutamate receptor subtype 4. This receptor is involved in modulating glutamatergic neurotransmission, which plays a critical role in maintaining the balance between excitatory and inhibitory signals in the brain. The activation of this receptor by this compound leads to downstream signaling pathways that influence various neurological functions .
相似化合物的比较
Similar Compounds
AMN082: Another metabotropic glutamate receptor agonist with different receptor subtype selectivity.
ACPT-I: A non-selective group III metabotropic glutamate receptor agonist with anxiolytic properties.
Uniqueness of LSP-1-2111
This compound is unique due to its high selectivity for metabotropic glutamate receptor subtype 4 and its ability to penetrate the brain effectively. This makes it a valuable tool for studying the specific roles of this receptor in various neurological processes and for developing targeted therapies .
属性
CAS 编号 |
936234-43-4 |
|---|---|
分子式 |
C12H17N2O9P |
分子量 |
364.25 |
IUPAC 名称 |
2-amino-4-[hydroxy-[hydroxy-(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl]butanoic acid |
InChI |
InChI=1S/C12H17N2O9P/c1-23-9-5-6(4-8(10(9)15)14(19)20)12(18)24(21,22)3-2-7(13)11(16)17/h4-5,7,12,15,18H,2-3,13H2,1H3,(H,16,17)(H,21,22) |
InChI 键 |
PEXVMHLARUAHNC-KAJCPDDVSA-N |
SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C(O)P(=O)(CCC(C(=O)O)N)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
LSP1-2111; LSP1 2111; LSP12111. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)
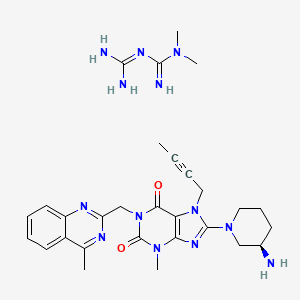
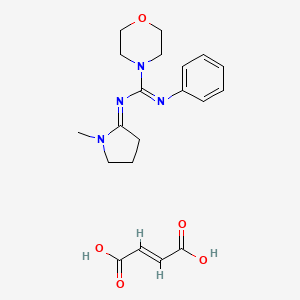
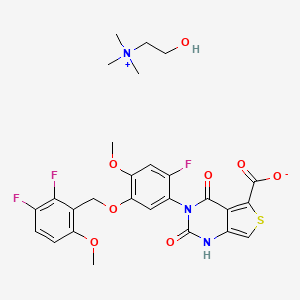
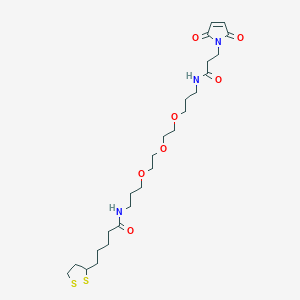
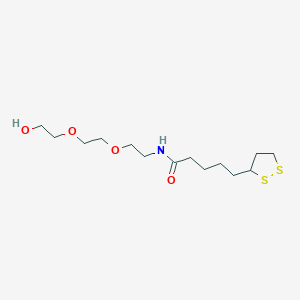
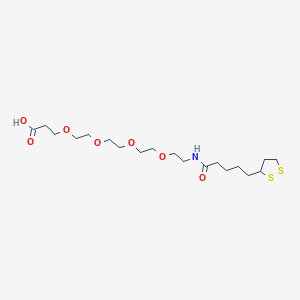
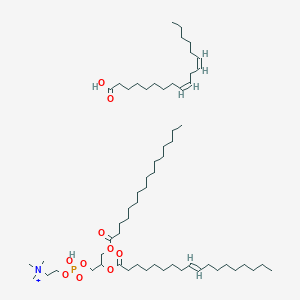


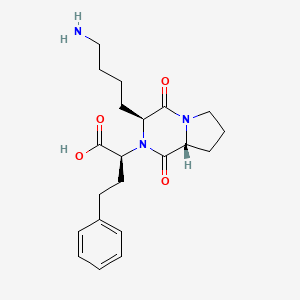
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B608598.png)
